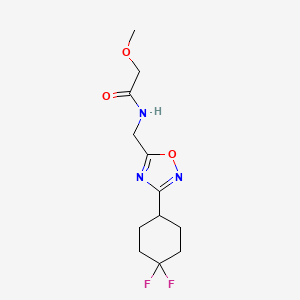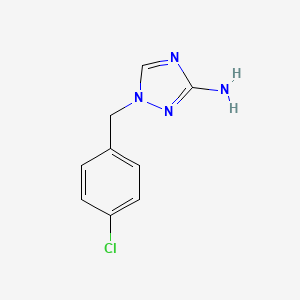
1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Descripción general
Descripción
The compound 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and investigated for various applications, including as antibacterial agents and in the synthesis of peptides and glycopeptides.
Synthesis Analysis
The synthesis of related triazole compounds involves the condensation of various reagents. For instance, tris(2-chlorobenzyl)tin hydroxide reacts with 3-mercapto-1,2,4-triazole to form a cocrystal structure, indicating the potential for triazole derivatives to participate in complex formation through hydrogen bonding . Another related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, was synthesized and characterized by NMR and X-ray diffraction, demonstrating the feasibility of obtaining well-defined structures for triazole derivatives .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be quite complex, as evidenced by the crystallographic analysis of the synthesized compounds. For example, the compound studied in paper crystallizes in the triclinic system and features an intricate network of hydrogen bonds that stabilize the crystal structure. This suggests that 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine could also exhibit interesting structural characteristics, potentially including hydrogen bonding motifs.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. The aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, a related compound, involves the nitrogen atom of the thioamide group, leading to the formation of salts with secondary amines . This indicates that the triazole moiety can be a reactive site for further functionalization, which could be applicable to the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from experimental and theoretical studies. For instance, the compound in paper was subjected to density functional theory (DFT) calculations, which provided insights into its electronic structure, including HOMO-LUMO energy levels and molecular electrostatic potential. These properties are crucial for understanding the reactivity and potential applications of the compound. The antibacterial activity of the compound was also assessed, showing good to moderate efficacy against various bacterial strains, suggesting that 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine could also possess similar biological properties.
Aplicaciones Científicas De Investigación
Antitumor Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: The compound “1-(4-chlorobenzyl)-1H-indole” has been used in the design and synthesis of novel N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents . These compounds have shown potent cytotoxicity against three human cancer cell lines (SW620, colon cancer; PC-3, prostate cancer; NCI-H23, lung cancer) .
- Methods of Application: The compounds were designed and synthesized as part of a series of (E)-N0-benzylidene-carbohydrazides and (Z)-N’-(2-oxoindolin-3-ylide-ne)carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core . Their cytotoxicity was then evaluated against the mentioned cancer cell lines .
- Results or Outcomes: Compounds with a 2-OH substituent exhibited very strong cytotoxicity in the three human cancer cell lines assayed, with IC50 values in the range of 0.56–0.83mM . Two compounds bearing 4-Cl and 4-NO2 substituents were the most potent in terms of cytotoxicity, with IC50 values of 0.011 –0.001 M .
Material Science
- Scientific Field: Material Science
- Summary of Application: The indole ring and the chlorophenyl group in “1-(4-Chlorobenzyl)-1H-indole” have the potential to interact with various biomolecules. This could lead to investigations into the development of new materials with specific properties like conductivity or self-assembly.
- Methods of Application: The specific methods of application in this context are not detailed in the source.
- Results or Outcomes: The outcomes of such research are not specified in the source.
Antifouling Applications
- Scientific Field: Industrial Chemistry
- Summary of Application: Research has been done on incorporating indole derivatives, such as “1-(4-Chlorobenzyl)-1H-indole”, into acrylic metal salt resins for antifouling applications.
- Methods of Application: The specific methods of application in this context are not detailed in the source.
- Results or Outcomes: These studies focus on the preparation and properties of these resins, indicating their environmental friendliness and efficacy in preventing algae.
Chemical Building Block
- Scientific Field: Organic Chemistry
- Summary of Application: Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl . This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .
- Methods of Application: Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
- Results or Outcomes: Approximately 100,000 tonnes are produced annually .
Precursor to Benzyl Esters
- Scientific Field: Industrial Chemistry
- Summary of Application: Industrially, benzyl chloride is the precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of such research are not specified in the source .
Chemical Building Block
- Scientific Field: Organic Chemistry
- Summary of Application: Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl . This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .
- Methods of Application: Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .
- Results or Outcomes: In this way, approximately 100,000 tonnes are produced annually .
Safety And Hazards
Like all chemicals, benzyl triazoles should be handled with care. They should not be ingested or come into contact with the skin or eyes. They should be used only in a well-ventilated area, and protective clothing should be worn when handling them8910.
Direcciones Futuras
Benzyl triazoles are a promising class of compounds with diverse biological activities. Future research could focus on synthesizing new benzyl triazoles and studying their properties and activities. This could lead to the development of new drugs or other useful products6.
Please note that this information is general in nature and may not apply to “1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine” specifically. For more detailed and specific information, further research and analysis would be needed.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJXOOKDYDYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)
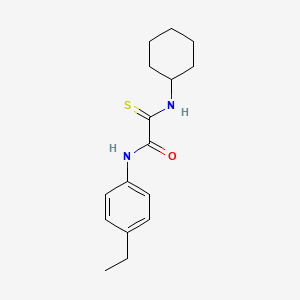
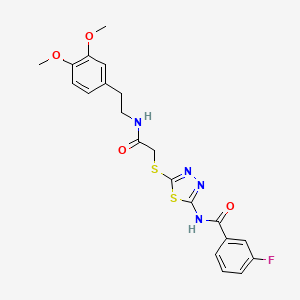
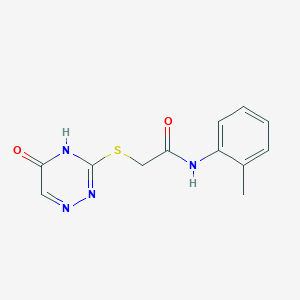
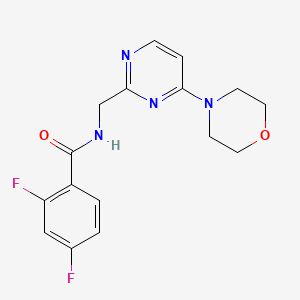
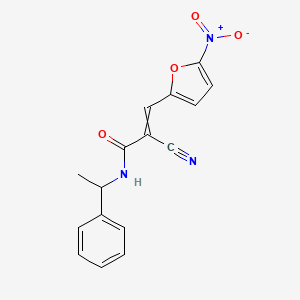
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
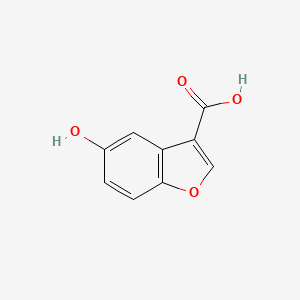
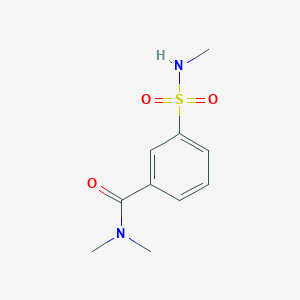
![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2561505.png)
![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)
![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
